molecular formula C7H8N2O3 B1391770 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid CAS No. 1219827-74-3

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Cat. No. B1391770
M. Wt: 168.15 g/mol
InChI Key: YHAVUYXOLCRZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(6-Methylpyridazin-3-yl)oxy]acetic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol . The IUPAC name for this compound is [ (6-methyl-3-pyridazinyl)oxy]acetic acid .


Molecular Structure Analysis

The InChI code for “2-[(6-Methylpyridazin-3-yl)oxy]acetic acid” is 1S/C7H8N2O3/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “2-[(6-Methylpyridazin-3-yl)oxy]acetic acid” has a molecular weight of 168.15 g/mol . It has a XLogP3-AA value of 0.1, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has a rotatable bond count of 3 . The topological polar surface area of the compound is 72.3 Ų .

Scientific Research Applications

Yeast Cell Death Regulation by Acetic Acid

Acetic acid has been extensively studied for its role in the yeast research field, particularly its involvement in cell death regulation. Research has elucidated the molecular events in yeast cell death induced by acetic acid, offering insights into targets that can be modulated in biotechnology and biomedicine. This understanding has implications for designing improved strategies in these fields, making it a valuable area of study (Chaves et al., 2021).

Acetic Acid Bacteria in Fermentation

The unique metabolism of acetic acid bacteria (AAB) plays a crucial role in the production of fermented foods and beverages like vinegar, kombucha, and certain beers. The physiological aspects of AAB, particularly their role in transforming substrates into valuable products for the food and beverage industry, have been comprehensively reviewed. This includes their significance in vinegar production and the potential health benefits associated with consuming AAB-fermented products (Lynch et al., 2019).

Pyrolysis of Polysaccharides

Studies have focused on understanding the pyrolytic behavior of polysaccharides, particularly the chemical mechanisms involved in forming products like acetic acid during pyrolysis. This research provides insight into the effects of linkage types and additives on pyrolytic pathways, contributing to a better understanding of the formation of acetic acid and other compounds from polysaccharides (Ponder & Richards, 2010).

Wastewater Disinfection

Peracetic acid, closely related to acetic acid, is recognized for its broad spectrum of antimicrobial activity. It has been increasingly considered for wastewater disinfection due to its effectiveness and the absence of persistent toxic residuals or by-products. The benefits and challenges associated with using peracetic acid in wastewater treatment have been reviewed, highlighting its potential in this field (Kitis, 2004).

properties

IUPAC Name

2-(6-methylpyridazin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-2-3-6(9-8-5)12-4-7(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAVUYXOLCRZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.